molecular formula C10H15NO2 B174586 1-Methyl-1-azaspiro[4.5]decane-2,8-dione CAS No. 142283-66-7

1-Methyl-1-azaspiro[4.5]decane-2,8-dione

Cat. No.: B174586
CAS No.: 142283-66-7
M. Wt: 181.23 g/mol
InChI Key: LGGAZTKFNISBHK-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a privileged spirocyclic building block of significant interest in medicinal chemistry for constructing novel bioactive molecules . The spirocyclic core structure is a common motif found in various natural products and pharmacologically active compounds, making it a valuable scaffold for drug discovery . Researchers utilize this compound in the design and synthesis of novel chemical entities, particularly as a precursor for spiro hydantoin derivatives which are known to exhibit a wide range of therapeutic activities . These spiro-fused heterocyclic systems are investigated for their potential in diverse therapeutic areas, including central nervous system (CNS) regulation, anti-inflammatory applications, and beyond, leveraging the unique three-dimensional structure of the spiro scaffold to interact with biological targets . The compound serves as a critical intermediate in the development of conjugates, such as those with coumarin derivatives, which are screened for advanced pharmacological properties like anti-proliferative activity against cancer cell lines and anti-tubercular effects . Furthermore, the conformational properties of such spiro compounds are a subject of detailed computational studies, including Density Functional Theory (DFT) calculations, to understand their energy minima and correlate structure with biological activity . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-azaspiro[4.5]decane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-9(13)4-7-10(11)5-2-8(12)3-6-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGAZTKFNISBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570304
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142283-66-7
Record name 1-Methyl-1-azaspiro[4.5]decane-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Advanced Structural Analysis of 1 Methyl 1 Azaspiro 4.5 Decane 2,8 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate three-dimensional structures of azaspirodecane derivatives. Both ¹H and ¹³C NMR provide critical data for establishing connectivity and stereochemistry.

Detailed ¹H NMR Chemical Shift Analysis and Coupling Pattern Interpretation for Azaspirodecane Derivatives

The ¹H NMR spectra of azaspirodecane derivatives exhibit characteristic chemical shifts and coupling patterns that are instrumental in their structural elucidation. For instance, in 4-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the methyl group protons appear as a singlet at 2.74 ppm, while the methylene (B1212753) protons of the lactam ring are observed as a singlet at 4.43 ppm. The olefinic protons of the cyclohexadienedione ring present as doublets at 6.60 and 6.36 ppm. nih.gov

In the case of 2-methyl-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the methyl protons on the five-membered ring appear as a doublet at 1.51 ppm with a coupling constant (J) of 6.7 Hz, indicating the presence of an adjacent proton. nih.gov The proton on the same carbon (CH) is observed as a quartet at 4.56 ppm with the same coupling constant. nih.gov The protons of the propargyl group and the cyclohexadienedione ring also show distinct multiplets and coupling constants that allow for their precise assignment. nih.gov

Table 1: Selected ¹H NMR Data for Azaspiro[4.5]decane Derivatives

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione N-CH₃ 2.74 s -
-CH₂- (lactam) 4.43 s -
=CH- 6.60, 6.36 d, d 10.1, 10.0
2-Methyl-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione -CH₃ (ring) 1.51 d 6.7
-CH- (ring) 4.56 q 6.7
-CH₂- (propargyl) 4.05-3.91 m -

Applications of ¹³C NMR Spectroscopy for Spirocyclic Carbon Framework Assignments

¹³C NMR spectroscopy is fundamental for defining the carbon skeleton of spirocyclic compounds. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the differentiation of carbonyl, olefinic, spiro, and aliphatic carbons.

For example, in 4-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the carbonyl carbons of the dione (B5365651) and lactam moieties are observed at δ 183.7 and 169.4 ppm, respectively. The spiro carbon (C5) is found at 87.5 ppm. nih.gov The olefinic carbons of the cyclohexadienedione ring resonate at 143.4 and 131.5 ppm. nih.gov The N-methyl carbon appears at 25.1 ppm. nih.gov

In more complex derivatives, such as 4-(4-methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, the additional aromatic and methylene carbons from the benzyl (B1604629) substituent can be clearly identified in the ¹³C NMR spectrum. nih.gov The study of various substituted 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes has shown that the relative stereochemistry can be analyzed by ¹³C NMR, with compounds having a methyl group on the six-membered ring showing a preference for a chair conformation with the methyl group in an equatorial position. nih.govresearchgate.net

Table 2: Selected ¹³C NMR Data for Azaspiro[4.5]decane Derivatives

Compound Carbon Atom Chemical Shift (δ, ppm)
4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione C=O (dione) 183.7
C=O (lactam) 169.4
C5 (spiro) 87.5
=C 143.4, 131.5
N-CH₃ 25.1
2-Methyl-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione C=O (dione) 183.9
C=O (lactam) 171.3
C5 (spiro) 85.5
=C 144.6, 143.3, 131.9, 130.8

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of novel compounds by providing highly accurate mass measurements. For instance, the molecular formula of 4-(4-methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (C₁₆H₁₅NO₃) was validated by HRMS (ESI), which showed an [M+Na]⁺ ion at m/z 292.0944, corresponding to a calculated value of 292.0950. nih.gov Similarly, the molecular formula of 2-(4-nitrophenyl)-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (C₁₅H₁₂N₂O₅) was confirmed by an [M+H]⁺ ion at m/z 301.0822 (calculated 301.0824). nih.gov

The fragmentation patterns observed in mass spectrometry provide valuable structural information. While detailed fragmentation analysis for the target compound is not available, studies on related spiro compounds can offer insights into their expected breakdown pathways under mass spectrometric conditions.

X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation Studies

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including absolute configuration, bond lengths, bond angles, and molecular conformation.

Studies on related spirocyclic systems, such as 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, reveal important structural features that are likely to be shared with 1-methyl-1-azaspiro[4.5]decane-2,8-dione. nih.gov In this analogue, the hydantoin (B18101) ring is planar, and the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The dihedral angle between the phenyl group and the hydantoin ring is 82.98(4)°. nih.gov

Conformational Analysis via Torsion Angle Measurements and Ring Puckerings

Table 3: Mentioned Compounds

Compound Name
This compound
4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
2-Methyl-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
4-(4-Methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
2-(4-Nitrophenyl)-4-(prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
1,4-Diazaspiro[4.5]decanes
1,4-Oxazaspiro[4.5]decanes
1,4-Dioxaspiro[4.5]decanes
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Infrared (IR) Spectroscopy for Characterization of Functional Groups, particularly Carbonyl and Amide Moieties

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized for the identification and characterization of organic molecules. longdom.org It relies on the principle that molecules absorb infrared radiation at specific frequencies, causing their vibrational modes to be excited. longdom.org The resulting spectrum acts as a unique molecular fingerprint, providing both qualitative and quantitative data. longdom.org This method is particularly adept at identifying functional groups within a molecule. longdom.org

In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups, namely the carbonyl (C=O) and amide moieties. The analysis of spiro-β-lactams, a related class of compounds, demonstrates the utility of IR spectroscopy in characterizing these structures. tandfonline.comresearchgate.net For instance, the IR spectra of novel spiro-β-lactams synthesized through various methods have been crucial for their structural elucidation. nih.gov

The characteristic absorption bands for the carbonyl groups in ketones and the amide group in lactams are of primary interest. Typically, the carbonyl group of a ketone exhibits a strong absorption band in the region of 1725-1705 cm⁻¹. The amide carbonyl in a lactam ring usually absorbs at a lower frequency, often in the 1680-1630 cm⁻¹ range, due to resonance effects. The presence of these distinct peaks in the IR spectrum of this compound would provide definitive evidence for its dione and lactam structure.

Table 1: Typical Infrared Absorption Frequencies for Key Functional Groups

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)
Amide (Lactam)C=O stretch1680 - 1630
KetoneC=O stretch1725 - 1705
AlkaneC-H stretch2960 - 2850
AmineN-H stretch (if present)3500 - 3300

This table presents generalized data. Actual peak positions can be influenced by the molecular structure and environment.

Assessment of Enantiomeric Purity Using Advanced Chromatographic or Spectroscopic Methods

The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical aspect of the analysis of chiral compounds. nih.gov For a chiral molecule like this compound, which possesses a spirocyclic center, assessing its enantiomeric composition is essential, particularly in pharmaceutical and synthetic chemistry contexts. nih.govnih.gov

Several advanced analytical techniques are employed for determining enantiomeric excess. High-performance liquid chromatography (HPLC) is a widely used and powerful method for this purpose. uma.esheraldopenaccess.us Chiral HPLC, which utilizes a chiral stationary phase, can effectively separate enantiomers, allowing for their quantification using various detectors such as UV, fluorescence, or circular dichroism (CD). uma.esheraldopenaccess.us Even without a pure enantiomeric standard, methods have been developed using chiral HPLC coupled with chiroptical detectors to determine the ee. uma.es

Gas chromatography (GC) can also be employed for chiral separations, though it is generally more suitable for volatile and thermally stable compounds. heraldopenaccess.us

Beyond chromatographic techniques, spectroscopic methods offer alternative approaches for ee determination. nih.gov Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is inherently sensitive to chirality. nih.gov The sign and magnitude of the CD signal can be correlated with the configuration and enantiomeric purity of a sample. nih.gov This technique can be rapid and has potential for high-throughput screening. researchgate.net

Other chiroptical methods like Raman optical activity (ROA) and vibrational circular dichroism (VCD) are also powerful tools for determining enantiomeric excess, with VCD being applicable to solid-state samples as well. mdpi.com

For complex mixtures or when high sensitivity is required, the coupling of chromatographic separation with mass spectrometry (MS) and a chiroptical detector (e.g., MS/CD) can provide comprehensive chiral analysis. heraldopenaccess.us While MS itself does not provide chiral information, its high sensitivity and ability to tolerate impurities make it a valuable detector in tandem with a chiral separation or detection method. heraldopenaccess.us

Table 2: Advanced Methods for Enantiomeric Purity Assessment

MethodPrincipleKey Advantages
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. uma.esheraldopenaccess.usHigh resolution, widely applicable, various detection methods. heraldopenaccess.us
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase. heraldopenaccess.usHigh sensitivity for volatile compounds. heraldopenaccess.us
Circular Dichroism (CD) SpectroscopyDifferential absorption of circularly polarized light by enantiomers. nih.govDirect measurement of chirality, can be rapid. nih.govresearchgate.net
Raman Optical Activity (ROA)Measures the difference in Raman scattering of right and left circularly polarized light. mdpi.comProvides detailed stereochemical information.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared radiation. mdpi.comApplicable to both solutions and solid state. mdpi.com

Structure Activity Relationship Sar Studies of Azaspiro 4.5 Decane 2,8 Dione Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic structural modifications of the azaspiro[4.5]decane-2,8-dione scaffold are a key strategy for probing its interaction with biological targets and optimizing its therapeutic potential.

The identity of the heteroatoms within the spirocyclic framework is a critical determinant of the compound's biological properties. While direct comparative studies on 1-Methyl-1-azaspiro[4.5]decane-2,8-dione are not extensively documented, research on analogous spirocyclic systems provides valuable insights. For instance, the substitution of nitrogen with oxygen to form 1-oxa-4-azaspiro[4.5]decane derivatives has been shown to yield compounds with significant antitumor activity. researchgate.net Similarly, the incorporation of sulfur, as seen in 1-thia-4-azaspiro[4.5]decane derivatives, has led to the development of compounds with notable anticancer properties. researchgate.net This suggests that the nature of the heteroatom influences the electronic and conformational properties of the molecule, which in turn affects its interaction with biological targets.

Table 1: Effect of Heteroatom Substitution on the Biological Activity of Azaspiro[4.5]decane Analogs

Heteroatom at Position 1Resulting ScaffoldObserved Biological Activity
Nitrogen (N)1-Azaspiro[4.5]decaneFound in various biologically active compounds
Oxygen (O)1-Oxa-4-azaspiro[4.5]decaneAntitumor activity researchgate.net
Sulfur (S)1-Thia-4-azaspiro[4.5]decaneAnticancer activity researchgate.net

The placement and bulk of alkyl and aromatic substituents on the azaspiro[4.5]decane-2,8-dione core can profoundly impact its biological activity. In a study of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the nature of the substituent on the nitrogen atom was found to be crucial for anticancer activity. For example, derivatives with a 4-bromobenzyl group exhibited potent cytotoxicity against several cancer cell lines. researchgate.net This indicates that both the electronic nature and the steric bulk of the substituent play a role in the molecule's ability to interact with its target.

Table 2: Influence of N-Substituents on the Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives researchgate.net

N-SubstituentIC50 (µM) against A549 cellsIC50 (µM) against MDA-MB-231 cellsIC50 (µM) against HeLa cells
4-Methylbenzyl>10>10>10
4-Bromobenzyl0.180.080.15

The three-dimensional arrangement of atoms is a critical factor in the biological activity of chiral molecules such as azaspiro[4.5]decane-2,8-dione derivatives. Different stereoisomers can exhibit distinct pharmacological profiles due to their differential binding to chiral biological targets. In a series of 1-oxa-8-azaspiro[4.5]decanes, it was found that the M1 muscarinic agonist activity resided preferentially in the (-)-isomers. spirochem.com The absolute configuration of the active isomer was determined to be S, highlighting the importance of stereochemistry for target recognition and biological response. spirochem.com

Table 3: Stereochemical Effects on the M1 Agonist Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives spirochem.com

CompoundStereoisomerM1 Agonist Activity
2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane(-)-isomerMore potent
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one(-)-isomerMore potent

SAR Insights Guiding Pharmacological Optimization of Azaspirocyclic Scaffolds

The collective insights from SAR studies provide a roadmap for the pharmacological optimization of azaspirocyclic scaffolds. By understanding how different structural features contribute to biological activity, medicinal chemists can rationally design new derivatives with improved properties. For example, the knowledge that a specific stereoisomer is more active can guide synthetic efforts to produce enantiomerically pure compounds, potentially leading to drugs with higher efficacy and fewer side effects.

Comparative SAR Analysis with Other Privileged Spirocyclic Scaffolds (e.g., Spiro-Hydantoins, Spirolactams)

A comparative analysis of the SAR of azaspiro[4.5]decane-2,8-diones with other privileged spirocyclic scaffolds, such as spiro-hydantoins and spirolactams, can reveal common principles of molecular recognition and biological activity.

Spiro-Hydantoins: This class of compounds, which includes derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, has been extensively studied and is known to exhibit a wide range of biological activities, including anticonvulsant and anticancer properties. researchgate.netnih.gov The SAR of spiro-hydantoins often highlights the importance of the substituents on the hydantoin (B18101) ring and the spiro-fused carbocycle for activity.

Spirolactams: These scaffolds are also prevalent in biologically active compounds. The size of the lactam ring and the nature of its substituents are key determinants of their pharmacological profile.

By comparing the SAR of these different spirocyclic systems, common structural motifs and substituent patterns that confer specific biological activities can be identified. This cross-scaffold analysis can accelerate the discovery and development of new therapeutic agents based on the this compound framework.

Table 4: Comparative Overview of Privileged Spirocyclic Scaffolds

Spirocyclic ScaffoldKey Structural FeaturesProminent Biological Activities
Azaspiro[4.5]decane-2,8-dionesAzaspirocyclic core with two ketone groupsUnder investigation for various therapeutic areas
Spiro-HydantoinsImidazolidine-2,4-dione spiro-fused to a carbocycle or heterocycleAnticonvulsant, anticancer researchgate.netnih.gov
SpirolactamsLactam ring spiro-fused to another ring systemDiverse biological activities

Potential Biological Target Identification and Molecular Mechanisms of Action for the Azaspiro 4.5 Decane 2,8 Dione Scaffold

Interactions with Neurotransmitter Systems and Receptors (Based on Azaspirodecane Class Activity)

The rigid, three-dimensional structure of the azaspirodecane core makes it a suitable candidate for interacting with a variety of neurotransmitter receptors. Research into analogous compounds reveals a diverse range of activities across several key receptor systems.

Derivatives of the azaspirodecane skeleton have been investigated as M1 muscarinic agonists, which are of interest for the symptomatic treatment of dementia in Alzheimer's disease. nih.gov A study on 1-oxa-8-azaspiro[4.5]decanes, which are structurally similar to the 1-azaspiro[4.5]decane core, demonstrated that these compounds could be potent M1 muscarinic agonists. nih.gov For instance, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors. nih.gov Some of these analogues displayed a preferential affinity for M1 over M2 receptors, a desirable trait for minimizing cholinergic side effects. nih.gov

Table 1: M1 Muscarinic Receptor Activity of Selected Azaspiro[4.5]decane Analogs

CompoundReceptor AffinityFunctional Activity
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential for M1 over M2Partial M1 agonist
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential for M1 over M2Partial M1 agonist

The azaspirodecane scaffold is a core component of azapirones, a class of drugs known for their activity at serotonin (B10506) 5-HT1A receptors. While many azapirones like buspirone (B1668070) are partial agonists with limited selectivity, research has focused on developing more selective compounds. thermofisher.com An analog of buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, was synthesized and found to be an equipotent 5-HT1A ligand to buspirone. thermofisher.com This suggests that the terminal cycloimide moiety, in this case, the azaspiro[4.5]decane-dione portion, is crucial for the bioactive complex with 5-HT1A receptors. thermofisher.com The development of selective 5-HT1A receptor biased agonists is an active area of research, aiming to target specific brain regions to achieve therapeutic effects with fewer side effects.

A significant finding is the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of delta opioid receptor (DOR)-selective agonists. This is particularly important as delta opioid receptors are a promising target for neurological disorders like chronic pain and migraine, and the development of new chemotypes is needed to avoid the risks associated with existing ones. In a high-throughput screening, these azaspirodecane derivatives were identified as having submicromolar potency in reducing cAMP production and low efficacy in recruiting β-arrestin 2, which may be linked to a better side-effect profile compared to other DOR agonists. Furthermore, studies on 1-azaspiro[4.5]decan-10-yl amides have shown that this ring system is better tolerated by mu- and delta-receptors than by kappa-receptors. nih.gov

Table 2: Opioid Receptor Activity of Selected Azaspiro[4.5]decane Derivatives

Compound ClassTarget ReceptorActivity Profile
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta Opioid Receptor (DOR)Selective agonist, novel chemotype
1-Azaspiro[4.5]decan-10-yl amidesMu and Delta Opioid ReceptorsPreferential binding over kappa-receptors

Alpha-1 adrenergic receptor antagonists are used in the management of conditions like hypertension and benign prostatic hypertrophy by inhibiting smooth muscle contraction. nih.gov While a wide range of chemical structures can act as alpha-1 adrenergic antagonists, there is currently a lack of specific research data demonstrating that 1-Methyl-1-azaspiro[4.5]decane-2,8-dione or the broader azaspiro[4.5]decane class exhibits antagonistic effects on these receptors. The structural features of known alpha-1 blockers, such as the piperazinyl quinazolines (e.g., prazosin, terazosin, doxazosin), are not immediately apparent in the this compound structure. nih.gov Therefore, while a theoretical interaction cannot be entirely ruled out without experimental testing, it is not a primary predicted activity based on current literature.

Enzyme Inhibition Profiles and Targeting Metabolic Pathways (e.g., Cytochrome P450)

While specific data on the interaction of this compound with cytochrome P450 enzymes is not available, the broader class of azaspiro[4.5]decane derivatives has been shown to exhibit various enzyme-inhibiting activities. For instance, some derivatives of 2-azaspiro[4.5]decane have been identified as active GABA-uptake inhibitors. nih.gov Other related spirocyclic compounds, such as 1-oxa-8-azaspiro[4.5]decane-8-carboxamides, have been developed as inhibitors of fatty acid amide hydrolase (FAAH). google.com Additionally, 2-oxa-7-azaspiro[4.5]decane has been noted for its role as a scaffold for inhibitors of fibroblast growth factor receptor 4 (FGFR4) and vanin-1. This suggests that the azaspiro[4.5]decane scaffold has the potential to be a platform for developing various enzyme inhibitors, although its specific profile, particularly concerning metabolic enzymes like cytochrome P450, requires further investigation.

Modulation of Programmed Cell Death Pathways, including Necroptosis Inhibition (In Vitro Evidence)

Programmed cell death, including apoptosis and necroptosis, is a critical area of therapeutic intervention, especially in cancer and neurodegenerative diseases. Research has shown that certain azaspiro[4.5]decane derivatives can modulate these pathways. Specifically, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Azaspirane) has been demonstrated to induce caspase-mediated apoptosis in human multiple myeloma cells, both in vitro and in vivo. nih.gov This compound triggers apoptosis through the activation of caspase-8 and caspase-3. nih.gov Similarly, derivatives of 1,4-dithia-7-azaspiro[4.5]decane have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Necroptosis is a form of regulated, caspase-independent cell death, and its inhibition is a potential therapeutic strategy for various diseases. nih.gov While there is clear evidence for the pro-apoptotic activity of some azaspiro[4.5]decane derivatives, specific in vitro studies demonstrating the inhibition of necroptosis by the this compound scaffold are not currently available in the reviewed literature. The known pro-apoptotic activity of related compounds suggests a potential for interaction with cell death pathways, but the specific modulation of necroptosis remains an open area for investigation.

In Vitro Anti-Proliferative and Anti-Tubercular Activity of Azaspiro[4.5]decane-7,9-dione Conjugates

Recent research has brought to light the potential of conjugates derived from the 8-azaspiro[4.5]decane-7,9-dione scaffold as both anti-proliferative and anti-tubercular agents. A notable study focused on the design and synthesis of a series of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, which were subsequently evaluated for their biological activity.

The synthesized compounds demonstrated a spectrum of efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and HeLa (cervical cancer), with activities ranging from moderate to potent. researchgate.net This highlights the potential of the azaspiro[4.5]decane-7,9-dione scaffold as a basis for the development of new anticancer therapeutics.

Furthermore, these conjugates were screened for their activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. Several of the synthesized compounds exhibited significant anti-tubercular activity, underscoring the scaffold's versatility in targeting different pathological conditions. researchgate.net

Identification of Active Compounds and Their Affinities for Specific Antitubercular Proteins

Within the series of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, several compounds were identified as having noteworthy activity against the M. tuberculosis H37Rv strain. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds.

The following table summarizes the anti-tubercular activity of the most active compounds from the study:

Compound IDSubstituent on 2-oxo-2H-chromen-4-yl)methylMIC (µg/mL) against M. tuberculosis H37Rv
1g -0.19
1h -0.39
1c -0.78
1j -0.78
1d -1.56

The potent activity of these compounds, particularly 1g with a MIC of 0.19 µg/mL, suggests that the 8-azaspiro[4.5]decane-7,9-dione scaffold is a promising starting point for the development of novel anti-tubercular agents. researchgate.net To elucidate the potential mechanism of action, molecular docking studies were performed. These computational analyses aimed to identify potential protein targets within M. tuberculosis and to understand the molecular interactions that govern the binding of these active compounds. researchgate.net

Structural Basis for Molecular Recognition and Ligand-Protein Interactions

The efficacy of a drug molecule is intrinsically linked to its ability to recognize and bind to a specific biological target, typically a protein. The three-dimensional structure of the ligand and its target, as well as the non-covalent interactions they form, are critical determinants of binding affinity and selectivity. For the azaspiro[4.5]decane-dione scaffold, understanding the structural basis of its interactions with potential protein targets is crucial for optimizing its therapeutic potential.

Molecular docking studies on the aforementioned 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have provided initial insights into their potential mechanism of anti-tubercular action. These in silico experiments simulate the binding of a ligand to the active site of a protein, predicting the preferred orientation and the key intermolecular interactions. While the specific protein target for these compounds is still under investigation, such studies are instrumental in generating hypotheses about the molecular mechanism of action. researchgate.net

The interactions typically observed in ligand-protein complexes include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The unique spirocyclic nature of the azaspiro[4.5]decane-dione scaffold positions substituents in distinct spatial orientations, which can be exploited to achieve specific and high-affinity binding to a protein's active site. The dione (B5365651) functionality, for instance, can act as a hydrogen bond acceptor, while the cyclohexyl ring can engage in hydrophobic interactions. Further structural biology studies, such as X-ray crystallography of ligand-protein complexes, would be invaluable in providing a detailed, atomic-level understanding of the molecular recognition processes.

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-1-azaspiro[4.5]decane-2,8-dione, and how are intermediates characterized?

Methodological Answer:
A common approach involves cyclocondensation of carboxylic acid derivatives with ethylenediamine under acidic reflux conditions. For example, refluxing a dioxane solution of the precursor with HCl (4 N) for 18 hours forms the spirocyclic core . Intermediates are characterized via:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.73 ppm for methyl groups, δ 177.3 ppm for carbonyls) confirm structural motifs .
  • FT-IR : Peaks at ~1765 cm⁻¹ (C=O stretching) and ~3140 cm⁻¹ (amide N-H) validate functional groups .
  • Elemental Analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in spirocyclic diketopiperazine synthesis?

Methodological Answer:
Key optimizations include:

  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency (65–85% yields) .
  • Temperature Control : Mild conditions (rt to 45°C) reduce side reactions, as seen in hydantoin syntheses .
  • Chromatography : Purification with chloroform:ethyl acetate (9:1) isolates target compounds from byproducts .
  • Sustainable Practices : Reuse of unpurified intermediates reduces waste .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Methodological Answer:

  • HPLC-MS : Quantifies impurities (<2%) and confirms molecular ions (e.g., [M-H]⁻ at m/z 257.1287) .
  • Melting Point Analysis : Sharp ranges (e.g., 73–74°C) indicate purity .
  • Stability Studies : Storage at 2–8°C in DMSO maintains integrity for >6 months .

Advanced: How can computational modeling aid in conformational analysis of spirocyclic compounds?

Methodological Answer:

  • DFT Calculations : Predict energy-minimized conformers (e.g., using Gaussian 09 with B3LYP/6-31G* basis sets) .
  • GIAO NMR Predictions : Match theoretical (δ 23.1 ppm for CH₃) and experimental ¹³C shifts to validate stereochemistry .
  • NOESY Correlations : Identify spatial proximities (e.g., H₆–H₈ interactions) to resolve spiro-junction geometry .

Basic: What experimental design principles ensure reproducibility in synthesizing spirocyclic derivatives?

Methodological Answer:

  • Control Variables : Fix solvent (dioxane), molar ratios (1:6 for ethylenediamine), and reaction time (18h) .
  • Replication : Triplicate runs with statistical analysis (RSD <5%) .
  • Safety Protocols : Use fume hoods for HCl handling and inert atmospheres for moisture-sensitive steps .

Advanced: How should researchers address discrepancies in spectral data from commercial suppliers?

Methodological Answer:

  • Independent Validation : Perform in-house NMR/IR and cross-check with literature (e.g., δ 1.70–1.75 ppm for cyclopentyl protons) .
  • Purity Assays : Use elemental analysis (e.g., C: 69.74% theoretical vs. 69.90% observed) and HPLC-MS to verify unlisted impurities .
  • Supplier Transparency : Prioritize vendors providing COA/SDS (e.g., GLPBIO) over those lacking data (e.g., Sigma-Aldrich) .

Basic: What are the best practices for handling hygroscopic or labile derivatives of this compound?

Methodological Answer:

  • Storage : Aliquot in airtight vials under argon at 2–8°C to prevent hydrolysis .
  • Solvent Selection : Use anhydrous DMSO for stock solutions (10 mM) and avoid aqueous buffers unless stabilized .
  • Lyophilization : Freeze-dry intermediates to enhance shelf life .

Advanced: How can impurity profiling align with ICH guidelines for pharmaceutical intermediates?

Methodological Answer:

  • EP Impurity Standards : Reference compounds like 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (EP Impurity L) for HPLC calibration .
  • LC-MS/MS : Detect trace impurities (LOQ: 0.1%) using high-resolution columns (e.g., Chromolith) .
  • Forced Degradation : Expose to heat/light/pH extremes to identify degradation pathways .

Basic: What pharmacological screening strategies are applicable to spirocyclic hydantoins?

Methodological Answer:

  • Enzyme Assays : Test inhibition of aldose reductase (IC₅₀) or Pfmrk kinase via fluorometric methods .
  • Cellular Permeability : Use Caco-2 monolayers with LC-MS quantification .
  • In Vivo Models : Evaluate anticonvulsant activity in rodent seizure models (e.g., maximal electroshock) .

Advanced: How do steric and electronic effects influence the reactivity of the spirocyclic core?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., phenethyl) hinder N-alkylation, requiring extended reflux (7h vs. 4h) .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl-phenyl) increase electrophilicity at carbonyls, accelerating cyclization .
  • DFT Studies : HOMO/LUMO analysis predicts sites for nucleophilic attack (e.g., C2 carbonyl) .

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